molecular formula C27H28N2O7 B7796634 Cilnidipine CAS No. 118934-76-2

Cilnidipine

Número de catálogo B7796634
Número CAS: 118934-76-2
Peso molecular: 492.5 g/mol
Clave InChI: KJEBULYHNRNJTE-DHZHZOJOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cilnidipine is a dihydropyridine calcium channel blocker used to treat hypertension . It is approved for use in Japan, China, India, Nepal, and Korea . It acts on both L-type and N-type calcium channels . Unlike other calcium antagonists, cilnidipine can act on the N-type calcium channel in addition to acting on the L-type calcium channel .


Synthesis Analysis

Cilnidipine is synthesized through a reaction involving diketene, 2-methoxyethanol, and cinnamyl alcohol . The resulting 2-methoxyethyl acetoacetate and cinnamyl acetoacetate are then reacted under mild Hantzsch cyclization conditions to produce cilnidipine .


Molecular Structure Analysis

The molecular formula of Cilnidipine is C27H28N2O7 . It is a dihydropyridine, a 2-methoxyethyl ester, and a C-nitro compound . The IUPAC name for Cilnidipine is 3- O - (2-methoxyethyl) 5- O - [ ( E )-3-phenylprop-2-enyl] 2,6-dimethyl-4- (3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .


Chemical Reactions Analysis

Cilnidipine is a calcium channel blocker that acts on both N- and L-type calcium channels . It blocks the incoming calcium and suppresses the contraction of blood vessels, thereby reducing blood pressure . It also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure .


Physical And Chemical Properties Analysis

Cilnidipine is a yellow crystalline solid . It has a molecular weight of 492.5 g/mol . It is soluble in DMSO (> 25 mg/ml), ethanol (20 mg/ml), water (≤ 2 mg/ml), and methanol .

Aplicaciones Científicas De Investigación

  • Antihypertensive Action : Cilnidipine is a unique Ca²⁺ channel blocker with an inhibitory action on sympathetic N-type Ca²⁺ channels, used for patients with hypertension in Japan. It has been demonstrated to exert antisympathetic actions and possess renoprotective, neuroprotective, and cardioprotective effects in clinical practice and animal examinations (Takahara, 2009).

  • Enhanced Bioavailability : Research has been conducted to improve the dissolution rate and oral bioavailability of cilnidipine by preparing a nanosuspension using a wet-milling method. This process led to a significant increase in CLD bioavailability compared to bulk CLD and commercial CLD capsules (Liu et al., 2020).

  • Vasorelaxation Effect : Cilnidipine exhibits vasorelaxation effects in the human internal thoracic artery, with its calcium channel blockage and nitric oxide-cyclic guanosine monophosphate-dependent mechanism playing a role. It also enhances the expression and phosphorylation of endothelial nitric oxide synthase (Fan et al., 2011).

  • Effect on Autonomic Function, Blood Pressure, and Heart Rate : Cilnidipine impacts autonomic function, ambulatory blood pressure, and heart rate in patients with essential hypertension, demonstrating its efficacy as an antihypertensive agent with minimal influence on heart rate and autonomic nervous system (Minami et al., 2000).

  • Renoprotective Effects : Cilnidipine, as a dual L-/N-type calcium channel blocker, shows a renoprotective effect by dilating both efferent and afferent arterioles. It has been suggested to be superior to amlodipine in preventing the progression of proteinuria in hypertensive patients when coupled with a renin-angiotensin system inhibitor (Fujita et al., 2007).

  • Transdermal Application : Studies have also been conducted on cilnidipine-loaded transfersomes for transdermal application, aiming to optimize drug delivery for antihypertensive treatment with improved bioavailability and less irritation, showing promise for enhanced therapeutic outcomes (Khatoon et al., 2019).

Safety And Hazards

Cilnidipine can cause serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of eye contact, it is recommended to rinse cautiously with water for several minutes and seek medical attention .

Direcciones Futuras

Cilnidipine has been extensively studied in the management of hypertension . It has been shown to significantly reduce systolic blood pressure, diastolic blood pressure, and pulse rate in hypertensive patients . It has been proved to have a reno, neuro, and cardioprotective effect . Further studies are needed to explore its potential uses in other cardiovascular diseases .

Propiedades

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBULYHNRNJTE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046309
Record name Cilnidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

653ºC
Record name Cilnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Insoluble
Record name Cilnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure. Cilnidipine also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure.
Record name Cilnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cilnidipine

CAS RN

132203-70-4, 132295-21-7, 132338-87-5
Record name Cilnidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132203-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cilnidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilnidipine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilnidipine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cilnidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CILNIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CILNIDIPINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CILNIDIPINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

110ºC
Record name Cilnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cilnidipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cilnidipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cilnidipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cilnidipine
Reactant of Route 5
Reactant of Route 5
Cilnidipine
Reactant of Route 6
Reactant of Route 6
Cilnidipine

Citations

For This Compound
4,740
Citations
KS Chandra, G Ramesh - Indian heart journal, 2013 - Elsevier
Several classes of antihypertensive agents have been in clinical use, including diuretics, α-blockers, β-blockers, angiotensin converting enzyme (ACE) inhibitors, angiotensin II type 1 …
Number of citations: 96 www.sciencedirect.com
A Takahara - Cardiovascular therapeutics, 2009 - Wiley Online Library
Cilnidipine is a unique Ca 2+ channel blocker with an inhibitory action on the sympathetic N‐type Ca 2+ channels, which is used for patients with hypertension in Japan. Cilnidipine has …
Number of citations: 102 onlinelibrary.wiley.com
H Uneyama, H Uchida, T Konda… - Cardiovascular drug …, 1999 - academia.edu
… cilnidipine on isolated Ca2+ channel currents using the conventional patch-clamp technique showed that cilnidipine … channels (24), but that cilnidipine is only a weak inhibitor of cardiac …
Number of citations: 42 www.academia.edu
MM Shete - J Assoc Physicians India, 2016 - researchgate.net
… status of cilnidipine in the management of hypertension and co-morbidities. Cilnidipine by … Cilnidipine has an advantage of causing less reflex tachycardia, less pedal edema and …
Number of citations: 22 www.researchgate.net
K Sakata, M Shirotani, H Yoshida, R Nawada… - …, 1999 - Am Heart Assoc
N-Type calcium channel antagonists may suppress sympathetic activity. The purpose of this study was to assess the effects of amlodipine and cilnidipine on the cardiac sympathetic …
Number of citations: 142 www.ahajournals.org
S Fujii, K Kameyama, M Hosono, Y Hayashi… - … of Pharmacology and …, 1997 - ASPET
… of cilnidipine (300 nM) on the N-type current. No effect was induced by 100 nM cilnidipine on … In conclusion, cilnidipine has potent inhibitory actions on N-type as well as L-type voltage-…
Number of citations: 161 jpet.aspetjournals.org
T Tsuchihashi, M Ueno, M Tominaga… - Clinical and …, 2005 - Taylor & Francis
The objective of the present study was to determine antiproteinuric effect of an N-type calcium channel blocker—cilnidipine. Subjects were 43 essential or renal hypertensive subjects …
Number of citations: 32 www.tandfonline.com
J Minami, Y Kawano, Y Makino… - British journal of …, 2000 - Wiley Online Library
… Recently, cilnidipine was found to have potent inhibitory action on the N-type as well as the … advantages of cilnidipine over other dihydropyridines, we have shown that cilnidipine has …
Number of citations: 52 bpspubs.onlinelibrary.wiley.com
M Löhn, U Muzzulini, K Essin, SY Tsang… - Journal of …, 2002 - journals.lww.com
… by 3 nmol/l cilnidipine after 90 min exposure to cilnidipine. In contrast, cilnidipine did not inhibit … We conclude that cilnidipine represents an extremely slow-acting DHP that targets multi-…
Number of citations: 20 journals.lww.com
T Fujita, K Ando, H Nishimura, T Ideura, G Yasuda… - Kidney international, 2007 - Elsevier
… decreased in the cilnidipine compared to the amlodipine group. Cilnidipine exerted a greater … This study suggests that cilnidipine is superior to amlodipine in preventing the progression …
Number of citations: 146 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.